Clathrin-IN-4 is synthesized through chemical methods aimed at producing small molecules that can modulate protein interactions. It falls under the classification of chemical inhibitors, specifically targeting the clathrin heavy chain and its associated endocytic processes. This compound is part of ongoing research into therapeutic agents that can manipulate cellular trafficking pathways.
The synthesis of Clathrin-IN-4 typically involves organic synthesis techniques that include:
Research has indicated that high-throughput screening methods can identify such small molecules, which can then be optimized for better efficacy against clathrin interactions .
Data regarding its molecular weight, solubility, and specific structural features would typically be obtained through computational modeling and experimental validation methods such as X-ray crystallography or cryo-electron microscopy.
Clathrin-IN-4 participates in specific chemical interactions that inhibit clathrin's ability to form its characteristic coat around vesicles. These reactions can be characterized by:
Experimental setups often involve using fluorescence resonance energy transfer (FRET) techniques to monitor changes in protein interactions upon treatment with Clathrin-IN-4 .
The mechanism by which Clathrin-IN-4 operates involves:
Data from studies utilizing this compound have shown measurable effects on endocytic rates in various cell types, providing insights into its potential applications .
While specific data on the physical properties of Clathrin-IN-4 may not be fully established in public literature, general properties expected for such compounds include:
Chemical properties would encompass reactivity with biological molecules and potential off-target effects during experimentation.
Clathrin-IN-4 has several important applications in scientific research:
Clathrin's structural unit, the triskelion, comprises three identical heavy chains (CHC17, ~180 kDa) and three associated light chains (CLCa/b, 32-39 kDa) that radiate from a central vertex [1] [5]. Each heavy chain contains:
Light chains (CLCa/b) bind along the proximal leg, stabilizing the trimerization domain and regulating mechanical properties of the lattice. Vertebrates express two CHC isoforms (CHC17 and CHC22) and four CLC splice variants, with neuronal isoforms containing extended inserts that influence coat stability [5]. Cryo-electron tomography reveals triskelia exhibit intrinsic curvature ("pucker") at the vertex, priming them for polyhedral assembly [7].
Table 1: Domain Organization of Clathrin Triskelion Components
Component | Structural Domains | Length (aa) | Function |
---|---|---|---|
Heavy Chain (CHC17) | N-terminal β-propeller | ~330 | Adaptor protein binding |
Proximal leg (CHCR0-7) | ~1200 | Leg elongation and flexibility | |
C-terminal trimerization domain | ~150 | Triskelion assembly | |
Light Chain (CLCa) | Central Ca²⁺-binding domain | ~70 | Stability regulation |
C-terminal calmodulin-binding | ~30 | Actin linkage |
Clathrin assembly follows a nucleation-elongation mechanism initiated by membrane-bound adaptors (e.g., AP2). Triskelia interconnect via hook-swap interactions between β-propeller domains and distal leg segments, forming hexagonal and pentagonal facets essential for curvature generation [1] [9]. Real-time STAR microscopy reveals two dominant assembly pathways:
Membrane tension regulates this process: high tension favors FTC by delaying curvature initiation, while low tension promotes CCM. Cryo-ET of isolated plasma membranes shows clathrin structures exhibit substrate-dependent heterogeneity, with basal membranes containing larger flat lattices (0.032 ± 0.022 μm²) compared to apical membranes (0.023 ± 0.012 μm²) [3].
Table 2: Kinetics of Clathrin Lattice Assembly Stages
Stage | Duration | Key Events | Structural Features |
---|---|---|---|
Initiation | 5-10 sec | AP2-PI(4,5)P₂ binding, initial triskelion recruitment | Small hexagonal arrays |
Expansion | 15-30 sec | Adaptor-mediated triskelion addition, BAR protein recruitment | Mixed hexagons/pentagons (dome formation) |
Curvature Completion | 2-5 sec | Pentagonal facet insertion, dynamin recruitment | Closed vesicles with 36 triskelia |
The clathrin β-propeller serves as the primary interaction hub, featuring two conserved ligand-binding pockets:
Adaptors exhibit hierarchical binding:
Notably, CHC22 clathrin exhibits divergent adaptor specificity, binding AP1 and GGA2 but not AP2, indicating isoform-specific regulatory mechanisms [5].
Clathrin-IN-4 (Pitstop 2d derivative) is a next-generation inhibitor targeting the terminal domain β-propeller. X-ray crystallography reveals it occupies Pocket 1 with 0.98 Å resolution, forming hydrogen bonds with residues D98 and F103 of blade 2, and hydrophobic interactions with L102 and V144 [8]. This binding:
Compared to earlier inhibitors (Pitstop 2), Clathrin-IN-4 shows enhanced selectivity, reducing vesicular stomatitis virus (VSV) entry by 92% at 10 μM without cytotoxicity. Molecular docking confirms superior binding energy (-9.8 kcal/mol) versus Pitstop 2 (-7.2 kcal/mol) due to optimized halogen-bonding interactions with residue Y143 [6] [8].
Recent advances enable Ångstrom-scale structural analysis:
Super-resolution SIM imaging of cancer tissues demonstrates pathological clathrin restructuring: high-grade prostate tumors show enlarged CCPs (0.047 ± 0.009 μm² vs. 0.028 ± 0.005 μm² in normal tissue), correlating with increased EGFR internalization [4].
Table 3: Structural Techniques in Clathrin Research
Method | Resolution | Key Insights | Limitations |
---|---|---|---|
Cryo-ET with unroofed membranes | 4.2 Å | Clathrin-adaptor interfaces, vesicle-coat positioning | Restricted to peripheral membranes |
X-ray crystallography | 1.8-2.5 Å | Atomic-level ligand binding, domain dynamics | Requires isolated complexes |
Super-resolution SIM | 100 nm | Nanoscale CCP heterogeneity in tissues | Limited live-cell application |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0